molecular formula C5H4F3N3 B1314397 6-(Trifluoromethyl)pyrazin-2-amine CAS No. 69816-35-9

6-(Trifluoromethyl)pyrazin-2-amine

Cat. No.: B1314397
CAS No.: 69816-35-9
M. Wt: 163.1 g/mol
InChI Key: FMBKXKZEXQCCFM-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyrazin-2-amine is an organic compound belonging to the pyrazine family. It is characterized by the presence of a trifluoromethyl group attached to the pyrazine ring.

Preparation Methods

The synthesis of 6-(Trifluoromethyl)pyrazin-2-amine involves several steps. One common method includes the reaction of 2-chloropyrazine with trifluoromethylamine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-(Trifluoromethyl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(Trifluoromethyl)pyrazin-2-amine has been widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used as a catalyst in various industrial processes, enhancing the efficiency of chemical reactions.

Mechanism of Action

The exact mechanism of action of 6-(Trifluoromethyl)pyrazin-2-amine is not well understood. it is believed to act as a catalyst in the synthesis of other compounds and may also inhibit certain enzymes. The molecular targets and pathways involved are still under investigation, and further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

6-(Trifluoromethyl)pyrazin-2-amine can be compared with other similar compounds, such as:

    2-Amino-6-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but is attached to a pyridine ring instead of a pyrazine ring.

    6-(Trifluoromethyl)pyridin-2-amine: Similar to the pyrazine derivative, this compound has a trifluoromethyl group attached to a pyridine ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

6-(trifluoromethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-10-2-4(9)11-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBKXKZEXQCCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537441
Record name 6-(Trifluoromethyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69816-35-9
Record name 6-(Trifluoromethyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)pyrazin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6.6 g. of 3,3-dibromo-1,1,1-trifluoropropanone, 60 ml. of water, and 6.6 g. sodium acetate was refluxed for about 10 minutes. The solution thus obtained was cooled and added dropwise to a solution of 6 g. of aminoacetamidine dihydrobromide in 90 ml. of methanol cooled to a temperature of about -30° C., followed by the addition of a solution of 3.6 g. of sodium hydroxide pellets in 25 ml. of water. The reaction mixture was stirred and warmed gradually to about 20° C. over a period of about two hours. The reaction product mixture was concentrated in vacuo to remove the methanol, and the residue extracted with ethyl acetate. There was obtained product weighing 3.6 g. and having a melting point of about 133°-136° C. after recrystallization from a mixture of benzene and hexane. The product was identified by NMR spectrum and elemental analyses as 2-amino-6-trifluoromethylpyrazine.
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